molecular formula C15H13ClN2O6S B4305600 3-(2-chloro-5-nitrophenyl)-3-[(phenylsulfonyl)amino]propanoic acid CAS No. 696649-59-9

3-(2-chloro-5-nitrophenyl)-3-[(phenylsulfonyl)amino]propanoic acid

Cat. No. B4305600
CAS RN: 696649-59-9
M. Wt: 384.8 g/mol
InChI Key: OFIWXWWFEMWKDC-UHFFFAOYSA-N
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Description

3-(2-chloro-5-nitrophenyl)-3-[(phenylsulfonyl)amino]propanoic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CNPA, and it is a member of the family of sulfonamide-based drugs. CNPA has been shown to have a wide range of biochemical and physiological effects, and it has been used in a variety of laboratory experiments to investigate these effects.

Mechanism of Action

CNPA works by binding to the active site of the enzyme it is targeting, thereby preventing the enzyme from carrying out its normal function. In the case of carbonic anhydrase, CNPA binds to the zinc ion at the active site of the enzyme, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate ion.
Biochemical and Physiological Effects
CNPA has been shown to have a wide range of biochemical and physiological effects. In addition to its inhibition of carbonic anhydrase, CNPA has been shown to inhibit the activity of other enzymes, including chymotrypsin and trypsin. CNPA has also been shown to have anti-inflammatory and analgesic effects, and it has been investigated for its potential as a treatment for conditions such as rheumatoid arthritis and osteoarthritis.

Advantages and Limitations for Lab Experiments

One advantage of using CNPA in laboratory experiments is its specificity for certain enzymes. Because CNPA binds to the active site of the enzyme it is targeting, it can be used to selectively inhibit the activity of that enzyme without affecting other enzymes in the system. However, one limitation of using CNPA is that it can be difficult to work with due to its low solubility in aqueous solutions.

Future Directions

There are several potential future directions for research on CNPA. One area of interest is the development of new carbonic anhydrase inhibitors based on the structure of CNPA. Another potential direction is the investigation of the anti-inflammatory and analgesic effects of CNPA, and its potential as a treatment for conditions such as rheumatoid arthritis and osteoarthritis. Additionally, the use of CNPA in combination with other drugs or therapies could be explored as a way to enhance its effectiveness.

Scientific Research Applications

CNPA has been used in a variety of scientific research applications due to its ability to inhibit the activity of certain enzymes. For example, CNPA has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in the regulation of acid-base balance in the body. This inhibition has been used to study the physiological effects of carbonic anhydrase inhibition, as well as to investigate the potential therapeutic applications of carbonic anhydrase inhibitors.

properties

IUPAC Name

3-(benzenesulfonamido)-3-(2-chloro-5-nitrophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O6S/c16-13-7-6-10(18(21)22)8-12(13)14(9-15(19)20)17-25(23,24)11-4-2-1-3-5-11/h1-8,14,17H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIWXWWFEMWKDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801175652
Record name 2-Chloro-5-nitro-β-[(phenylsulfonyl)amino]benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801175652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloro-5-nitrophenyl)-3-[(phenylsulfonyl)amino]propanoic acid

CAS RN

696649-59-9
Record name 2-Chloro-5-nitro-β-[(phenylsulfonyl)amino]benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=696649-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-nitro-β-[(phenylsulfonyl)amino]benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801175652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-chloro-5-nitrophenyl)-3-[(phenylsulfonyl)amino]propanoic acid
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3-(2-chloro-5-nitrophenyl)-3-[(phenylsulfonyl)amino]propanoic acid
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